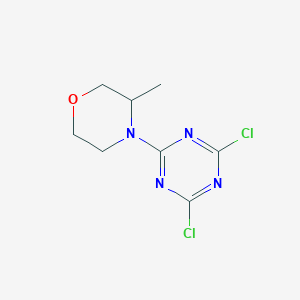![molecular formula C41H79N3O12 B14784599 (8R)-2-[(2R)-2,3-dihydroxypentan-2-yl]-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one](/img/structure/B14784599.png)
(8R)-2-[(2R)-2,3-dihydroxypentan-2-yl]-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tulathromycin B is a semi-synthetic macrolide antibiotic, primarily used in veterinary medicine. It is one of the two regio-isomers of tulathromycin, the other being tulathromycin A. Tulathromycin B is known for its efficacy in treating respiratory diseases in livestock, particularly bovine and swine respiratory diseases .
Métodos De Preparación
The synthesis of tulathromycin B involves several steps, starting from azithromycin A. The process includes protecting the 2’-hydroxy and 6’-amino groups in azithromycin A using di-tert-butyl dicarbonate, followed by Swern oxidation to form the desired intermediate . Industrial production methods often involve fewer steps and more direct routes to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
Tulathromycin B undergoes various chemical reactions, including:
Oxidation: Swern oxidation is used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving its amine groups.
Reduction: Reduction reactions can be used to modify its functional groups.
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection and Swern reagents for oxidation . The major products formed from these reactions are intermediates that lead to the final tulathromycin B structure .
Aplicaciones Científicas De Investigación
Tulathromycin B has a wide range of applications in scientific research:
Mecanismo De Acción
Tulathromycin B exerts its effects by binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. This action prevents the translocation process necessary for peptide chain elongation, leading to bacterial cell death . The molecular targets include bacterial ribosomal RNA and associated proteins .
Comparación Con Compuestos Similares
Tulathromycin B is unique among macrolides due to its triamilide structure, which includes three amine groups . Similar compounds include:
Erythromycin: A 14-membered ring macrolide.
Azithromycin: A 15-membered ring macrolide.
Tylosin: A 16-membered ring macrolide.
Tulathromycin B’s unique structure provides it with a longer duration of action and higher efficacy against certain bacterial pathogens compared to these similar compounds .
Propiedades
Fórmula molecular |
C41H79N3O12 |
|---|---|
Peso molecular |
806.1 g/mol |
Nombre IUPAC |
(8R)-2-[(2R)-2,3-dihydroxypentan-2-yl]-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one |
InChI |
InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)54-33-25(5)34(56-37-32(46)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)35(55-36(47)26(33)6)40(11,49)30(45)16-2/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38-,39-,40-,41+/m1/s1 |
Clave InChI |
JEBMHQVCOAWRCT-CCZJVYANSA-N |
SMILES isomérico |
CCCNC[C@@]1(C(OC(C[C@@]1(C)OC)OC2C(C([C@](CC(CNC(C(OC(=O)C2C)[C@@](C)(C(CC)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O |
SMILES canónico |
CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(OC(=O)C2C)C(C)(C(CC)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


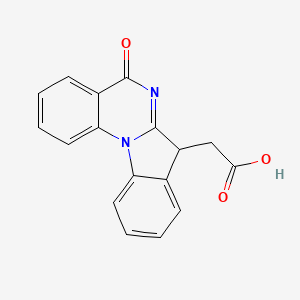
![Benzo[b]thiophen-3-yl-methylamine hydrochloride salt](/img/structure/B14784522.png)
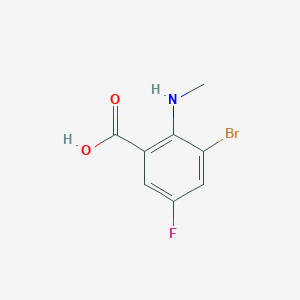
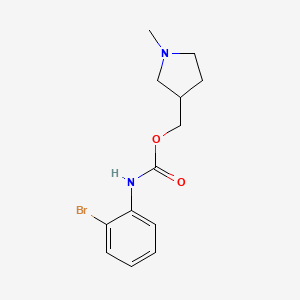
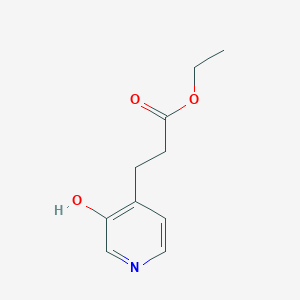
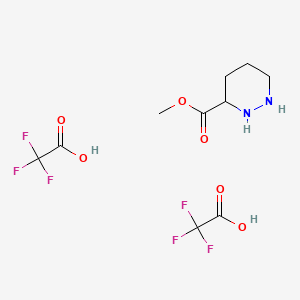
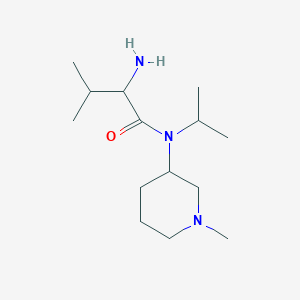
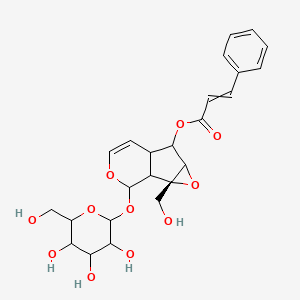
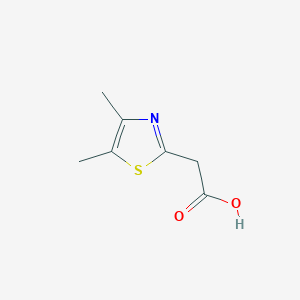
![6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14784578.png)
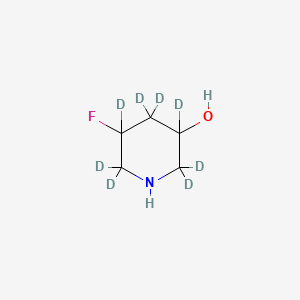
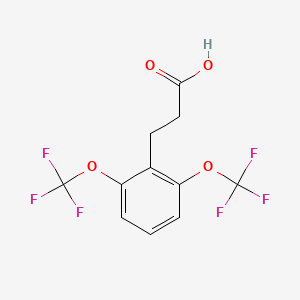
![4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B14784595.png)
